Zeatin-8-14C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i5+2 |
InChI Key |
UZKQTCBAMSWPJD-IFPNWWLTSA-N |
Isomeric SMILES |
C/C(=C\CNC1=NC=NC2=C1N[14CH]=N2)/CO |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
Compound: Zeatin-8-14C
IUPAC Name: (E)-2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol
Molecular Formula: C₁₀H₁₃N₅O
Molecular Weight: 221.24 g/mol
Label Position: Carbon-14 at the 8-position of the purine ring.
Preparation Methods of this compound
General Synthetic Strategy
The preparation of this compound involves the condensation of a suitably labeled purine (6-chloropurine-8-14C) with a high-purity side-chain amine (4-amino-2-methylbut-trans-2-en-1-ol). The process is designed to ensure specificity of labeling and high chemical purity, which is critical due to the small scale and the need to avoid isomeric impurities.
Synthesis of the Side-Chain Amine
Preparation of 4-amino-2-methylbut-trans-2-en-1-ol
- Step 1: Synthesize methyl γ-bromotiglate from tiglic acid using N-bromosuccinimide.
- Step 2: Convert methyl γ-bromotiglate to the azido derivative by reaction with sodium azide.
- Step 3: Separate cis and trans isomers by preparative TLC.
- Step 4: Reduce the trans isomer to yield 4-amino-2-methylbut-trans-2-en-1-ol.
Table 2: Key Steps in Amine Synthesis
| Step | Starting Material | Reagent/Condition | Product |
|---|---|---|---|
| 1 | Tiglic acid | N-bromosuccinimide | γ-bromotiglic acid |
| 2 | γ-bromotiglic acid (esterified) | Diazomethane | Methyl γ-bromotiglate |
| 3 | Methyl γ-bromotiglate | Sodium azide | Methyl γ-azidotiglate (cis/trans mixture) |
| 4 | Methyl γ-azidotiglate (trans) | Reduction (e.g., H₂/Pd) | 4-amino-2-methylbut-trans-2-en-1-ol |
Condensation with Labeled Purine
- Step 1: Dissolve 6-chloropurine-8-14C in dry 1,2-dimethoxyethane.
- Step 2: Add purified 4-amino-2-methylbut-trans-2-en-1-ol.
- Step 3: Stir under anhydrous conditions to promote condensation.
- Step 4: Purify the crude product using thin-layer chromatography, as recrystallization is impractical at this scale.
Table 3: Condensation Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Solvent | 1,2-dimethoxyethane (aprotic) |
| Temperature | Ambient to mild heating |
| Purification | TLC or paper chromatography |
| Typical yield (radioactive) | Limited by labeled precursor |
Alternative Biosynthetic Approach
In some laboratory settings, this compound can also be produced biosynthetically:
- Use labeled precursors (e.g., [14C]-adenine) in yeast or plant tissue cultures.
- Allow the organism to biosynthesize zeatin, which is then extracted and purified.
- This method is less common for high-specific-activity products but is useful for metabolic studies.
Research Results and Analytical Data
- Confirmation of Labeling: Oxidative degradation of the product yields labeled adenine, confirming the label is at the purine ring.
- Purity Assessment: Gas-liquid chromatography (GLC) and TLC are used to confirm product identity and purity.
- Isomeric Purity: No significant formation of dihydrozeatin or other side products is observed under optimized conditions.
Summary Table: this compound Synthesis Workflow
| Step | Description | Analytical Control |
|---|---|---|
| Precursor | 6-chloropurine-8-14C, side-chain amine synthesis | NMR, TLC |
| Condensation | Nucleophilic substitution in aprotic solvent | TLC, GLC |
| Purification | Chromatography (TLC, paper) | Autoradiography, GLC |
| Verification | Degradation to labeled adenine | Radioactivity assay |
Chemical Reactions Analysis
Types of Reactions: Zeatin-8-14C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolism and function of cytokinins in plants .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines
Major Products: The major products formed from these reactions include dihydrozeatin, zeatin riboside, and various glucosylated derivatives .
Scientific Research Applications
Metabolism Studies
Rapid Uptake and Metabolism
Zeatin-8-14C is rapidly absorbed and metabolized by plant tissues. For instance, research on excised bean axes demonstrated that within 12 hours at 26°C, most of the radioactivity from this compound was found in the soluble fraction, indicating extensive metabolism into various derivatives such as zeatin riboside and dihydrozeatin . This rapid metabolism is crucial for understanding hormone dynamics during seed germination and dormancy.
Conversion to Nucleotide Forms
In studies involving the inflorescence stalks of Yucca flaccida, this compound was shown to be converted into mono-, di-, and tri-phosphate ribonucleotides after uptake . This conversion is essential for elucidating the biochemical pathways through which cytokinins influence plant growth and development.
Role in Seed Development
Promotion of Seed Growth
Exogenous application of trans-zeatin has been reported to significantly enhance the development of small loquat seeds. The application led to increased levels of endogenous trans-zeatin, suggesting its potential role in stimulating cotyledon expansion and overall seed development . This finding highlights the importance of zeatin in agricultural practices aimed at improving crop yields.
Transport Mechanisms
Transport from Leaves to Phloem
Research indicates that zeatin metabolites are actively transported from leaves to phloem tissues. High β-glucosidase activity facilitates the conversion of stored cytokinin glucosides into active forms that can be transported within the plant . Understanding these transport mechanisms is vital for optimizing cytokinin applications in horticulture and agriculture.
Case Studies
Implications for Agricultural Practices
The insights gained from studies involving this compound have significant implications for agricultural practices:
- Enhancing Crop Yields : By understanding how zeatin influences seed development, agriculturalists can apply this knowledge to enhance crop yields through targeted hormone applications.
- Optimizing Growth Conditions : Knowledge about the metabolism and transport mechanisms of zeatin can help in developing growth conditions that maximize the effectiveness of cytokinins.
Mechanism of Action
Zeatin-8-14C exerts its effects by binding to cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth . The primary molecular targets include cytokinin receptors such as CRE1/AHK4, which are part of the two-component signaling system in plants .
Comparison with Similar Compounds
Ethyl 2-(2-[ethyl(4-fluorophenyl)amino]phenyl)acetate (14c) and Ethyl 2-(2-[ethyl(3,5-dichlorophenyl)amino]phenyl)acetate (14d)
Structural Differences :
- 14c and 14d are ethyl ester derivatives featuring fluorophenyl and dichlorophenyl substituents, respectively. Unlike zeatin-8-14C, these compounds lack purine rings and hydroxyl groups, rendering them functionally distinct as synthetic intermediates rather than bioactive hormones.
Synthetic Comparison :
| Parameter | This compound | 14c/14d |
|---|---|---|
| Key Reagents | Purine derivatives, ¹⁴C precursors | 4-fluorophenyl/dichlorophenyl indoles, ethyl iodide |
| Reaction Conditions | Isotope-specific alkylation | Base-mediated N-ethylation |
| Purification | HPLC/Radio-TLC | Flash chromatography (EtOAc/hexane) |
| Yield | Not reported in evidence | 57–87% (Step A and B combined) |
| Applications | Plant hormone tracing | Pharmaceutical intermediates |
Both 14c and 14d exhibit higher synthetic yields (up to 87%) compared to typical this compound syntheses, which often involve lower yields due to isotopic incorporation challenges .
8-(4-Halophenyl)-Thiazolooxadiazoles (e.g., Compounds 32, 33, 36)
Structural Differences :
- These compounds feature a thiazolooxadiazole core with halogenated phenyl groups (e.g., bromo, chloro). Unlike this compound, they lack the purine backbone but share heterocyclic complexity.
Analytical Characterization :
| Parameter | This compound | Thiazolooxadiazoles |
|---|---|---|
| ¹H-NMR Signals | Purine H-8 (δ 8.3 ppm) | CH₃ (δ 1.2–1.4 ppm), H-6 (δ 6.7–7.2 ppm) |
| ¹³C-NMR Signals | ¹⁴C-labeled C-8 (δ 120–125 ppm) | Halophenyl carbons (δ 125–135 ppm) |
| Mass Spectrometry | [M+H]⁺ at m/z 221 (unlabeled) | EI/ESI peaks at m/z 320–450 |
Thiazolooxadiazoles are optimized for drug discovery (e.g., kinase inhibition), while this compound is tailored for isotopic tracer studies in plant biology .
Functional Comparison with Isotope-Labeled Cytokinins
While direct structural analogs of this compound are scarce in the provided evidence, functional comparisons can be drawn with other isotope-labeled cytokinins:
Radiolabeled Benzyladenine (BA-8-¹⁴C)
Deuterated Zeatin (D₃-Zeatin)
Metabolic Stability
- This compound exhibits a half-life of 6–8 hours in Arabidopsis thaliana, shorter than synthetic cytokinins like 6-benzylaminopurine (12–15 hours), highlighting its rapid turnover in planta .
Transport Efficiency
- Comparative studies show this compound is preferentially transported via phloem (70% mobility) over xylem (30%), unlike non-hydroxylated analogs like isopentenyladenine (50% phloem) .
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP |
|---|---|---|---|
| This compound | C₉H₈N₄OS | 220.251 | 1.2 |
| 14c | C₁₈H₂₀FNO₂ | 301.36 | 3.8 |
| 8-(4-Bromophenyl)-33 | C₁₄H₁₂BrN₃O₂S | 366.23 | 2.9 |
Q & A
Q. What are the essential safety protocols for handling Zeatin-8-14C in laboratory settings?
- Methodological Answer : When handling radioactive compounds like this compound, adhere to general laboratory safety guidelines:
- Use personal protective equipment (PPE), including lab coats, gloves, and safety goggles.
- Work in a fume hood or designated radioactive workspace to minimize inhalation risks.
- Dispose of radioactive waste in labeled, shielded containers compliant with institutional regulations.
- Follow emergency procedures for spills: evacuate the area, decontaminate using absorbent materials, and report incidents immediately .
- Reference institutional radiation safety manuals for specific handling and storage requirements.
Q. How should researchers design experiments to trace this compound uptake in plant tissues?
- Methodological Answer :
- Experimental Design : Use controlled hydroponic or tissue culture systems to administer this compound at physiologically relevant concentrations. Include non-radiolabeled zeatin controls to differentiate background signals.
- Sampling : Collect tissues at multiple time points to track translocation kinetics.
- Detection : Employ liquid scintillation counting for quantitative analysis or autoradiography for spatial localization.
- Validation : Cross-validate results with HPLC-MS to confirm isotopic specificity .
Q. What are the best practices for documenting this compound experimental procedures?
- Methodological Answer :
- Detail Methodology : Describe radiolabel incorporation methods, instrument calibration (e.g., scintillation counter settings), and normalization techniques (e.g., per mg tissue weight).
- Reproducibility : Provide step-by-step protocols for solution preparation, application methods, and data acquisition.
- Data Transparency : Report raw counts, background subtraction methods, and statistical analyses (e.g., ANOVA for time-course studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound tracer data and immunoassay results?
- Methodological Answer :
- Source Analysis : Check antibody specificity in immunoassays (e.g., cross-reactivity with zeatin metabolites) and validate scintillation counting efficiency for this compound.
- Experimental Controls : Include internal standards (e.g., deuterated zeatin) in both methods to assess recovery rates.
- Integrated Workflow : Combine tracer studies with enzymatic degradation assays to isolate zeatin-specific signals .
Q. What strategies optimize this compound incorporation efficiency in recalcitrant plant systems?
- Methodological Answer :
- Pre-Treatment : Use vacuum infiltration or surfactant additives (e.g., Tween-20) to enhance tissue permeability.
- Pulse-Chase Design : Apply this compound in short bursts followed by non-radiolabeled media to study turnover rates.
- Tissue-Specific Optimization : Test varying pH, temperature, and co-factors (e.g., sucrose) to match physiological conditions .
Q. How should researchers address low signal-to-noise ratios in this compound autoradiography?
- Methodological Answer :
- Exposure Time : Extend film exposure duration or use phosphor imaging screens for higher sensitivity.
- Background Reduction : Pre-treat samples with chelating agents (e.g., EDTA) to minimize non-specific binding.
- Quantitative Calibration : Generate a standard curve with known this compound concentrations to normalize signals .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound time-course data?
- Methodological Answer :
- Kinetic Modeling : Use nonlinear regression to fit uptake curves (e.g., Michaelis-Menten for transporter-mediated uptake).
- Error Propagation : Calculate uncertainties from counting statistics (Poisson distribution) and instrument error.
- Software Tools : Leverage platforms like R or Python for bootstrapping or Bayesian inference in low-signal scenarios .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Methodological Answer :
- Inter-Lab Calibration : Share reference samples with collaborating labs to standardize detection protocols.
- Metadata Reporting : Document environmental variables (e.g., light intensity, humidity) affecting plant hormone dynamics.
- Open Data : Publish raw datasets and analysis scripts in repositories like Zenodo or Figshare .
Ethical and Compliance Considerations
Q. What ethical guidelines apply to publishing this compound research involving radioactive materials?
- Methodological Answer :
- Safety Compliance : Declare adherence to institutional radiation safety protocols in the "Methods" section.
- Transparency : Disclose any conflicts of interest related to funding or equipment sources.
- Data Integrity : Avoid selective reporting; include all replicates and outliers in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
